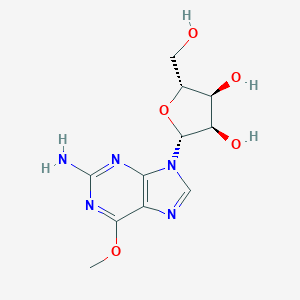
Desmethylrizatriptan
Übersicht
Beschreibung
Desmethyl rizatriptan is a metabolite of rizatriptan, a triptan-class compound primarily used in the treatment of migraines. It is a selective agonist for the 5-hydroxytryptamine 1B and 5-hydroxytryptamine 1D receptors, which are involved in the vasoconstriction of intracranial blood vessels and inhibition of nociceptive neurotransmission in trigeminal pain pathways .
Wissenschaftliche Forschungsanwendungen
Desmethyl rizatriptan has various scientific research applications, including:
Wirkmechanismus
Target of Action
Desmethyl rizatriptan, also known as N-Monodesmethyl Rizatriptan, is a metabolite of rizatriptan . It acts as an agonist at serotonin 5-HT1B and 5-HT1D receptors . These receptors are primarily found in the brain and are involved in the regulation of various functions such as mood, appetite, and sleep .
Mode of Action
Desmethyl rizatriptan interacts with its targets, the 5-HT1B and 5-HT1D receptors, by binding to them . This binding action results in the activation of these receptors, leading to a series of intracellular events . Specifically, it causes vasoconstriction of intracranial extracerebral blood vessels, which is thought to occur primarily via 5-HT1B receptors . It also inhibits nociceptive neurotransmission in trigeminal pain pathways .
Biochemical Pathways
The primary biochemical pathway involved in the action of desmethyl rizatriptan is the serotonin (5-HT) pathway . The activation of 5-HT1B and 5-HT1D receptors by desmethyl rizatriptan leads to a decrease in the release of certain neurotransmitters, including CGRP and substance P . This results in the constriction of dilated blood vessels and the inhibition of pain signal transmission .
Pharmacokinetics
Desmethyl rizatriptan is formed to a minor degree during the metabolism of rizatriptan . The plasma clearance of rizatriptan is reported to be around 1042 mL/min in males and 821 mL/min in females . The plasma protein binding of rizatriptan is low (14%) . The active metabolite N-mono-desmethyl rizatriptan is formed to a minor degree, and other mono metabolites are also produced: about 14% as the indole acetic acid metabolite and 1% as N-mono-desmethyl rizatriptan .
Result of Action
The molecular and cellular effects of desmethyl rizatriptan’s action primarily involve the constriction of dilated blood vessels and the inhibition of pain signal transmission . This results in the relief of migraine-associated symptoms .
Action Environment
The action, efficacy, and stability of desmethyl rizatriptan can be influenced by various environmental factors. For instance, the presence of food may delay the peak plasma concentrations of rizatriptan . Additionally, the formulation of rizatriptan can also impact its action. For example, orally disintegrating tablets and intranasal sprays are absorbed rapidly and have a prompt onset of action, allowing for significant pain-free rates versus placebo as early as 15 minutes post-administration .
Biochemische Analyse
Biochemical Properties
Desmethyl rizatriptan interacts with serotonin (5-HT) receptors in the brain, specifically the 5-HT1B and 5-HT1D receptors . These interactions are believed to contribute to the relief of migraine symptoms by inducing vasoconstriction of extracerebral blood vessels and reducing neurogenic inflammation .
Cellular Effects
Desmethyl rizatriptan, like rizatriptan, influences cell function by acting on the serotonergic system. It binds with high affinity to human cloned 5-HT1B and 5-HT1D receptors . This binding action is thought to cause vasoconstriction of intracranial extracerebral blood vessels, which is believed to alleviate migraine symptoms .
Molecular Mechanism
The molecular mechanism of action of desmethyl rizatriptan involves its binding to 5-HT1B and 5-HT1D receptors. This binding action is thought to trigger a series of biochemical reactions that lead to vasoconstriction and reduced inflammation
Temporal Effects in Laboratory Settings
It is known that rizatriptan, the parent compound, has a plasma half-life of about 2-3 hours
Metabolic Pathways
Desmethyl rizatriptan is a product of the N-demethylation of rizatriptan, a process primarily mediated by the enzyme monoamine oxidase A (MAO-A) in the liver
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of desmethyl rizatriptan involves the construction of an indole ring on 3-methyl-4-nitrobenzoic acid methyl ester via the Leimgruber-Batcho reaction. The indole intermediate is then further converted to desmethyl rizatriptan using simple and efficient methodologies .
Industrial Production Methods: Industrial production of desmethyl rizatriptan typically involves high-performance liquid chromatography (HPLC) for the separation and purification of the compound. The optimized method uses a mobile phase composed of phosphate buffer and acetonitrile, with detection carried out at 232 nm .
Analyse Chemischer Reaktionen
Types of Reactions: Desmethyl rizatriptan undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield dehydroxylated derivatives .
Vergleich Mit ähnlichen Verbindungen
Sumatriptan: Another triptan-class compound used for migraine treatment.
Zolmitriptan: A triptan with a similar mechanism of action but different pharmacokinetic properties.
Naratriptan: Known for its longer half-life compared to other triptans.
Comparison: Desmethyl rizatriptan is unique in its specific binding affinity and selectivity for the 5-hydroxytryptamine 1B and 5-hydroxytryptamine 1D receptors. Compared to sumatriptan, desmethyl rizatriptan has a different pharmacokinetic profile, leading to variations in onset and duration of action. Zolmitriptan and naratriptan also differ in their pharmacokinetic properties and receptor binding profiles, making desmethyl rizatriptan a distinct compound within the triptan class .
Eigenschaften
IUPAC Name |
N-methyl-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5/c1-15-5-4-12-7-17-14-3-2-11(6-13(12)14)8-19-10-16-9-18-19/h2-3,6-7,9-10,15,17H,4-5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTVLSIBBGWEXCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CNC2=C1C=C(C=C2)CN3C=NC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70162604 | |
| Record name | Desmethyl rizatriptan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70162604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144034-84-4 | |
| Record name | Desmethyl rizatriptan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144034844 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Desmethyl rizatriptan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70162604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DESMETHYL RIZATRIPTAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OMH84Z34GP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the formation of Desmethyl Rizatriptan during Rizatriptan Benzoate synthesis?
A1: The provided research abstract [] mentions Desmethyl Rizatriptan (13) as one of the potential impurities arising during the large-scale production of Rizatriptan Benzoate. Unfortunately, the abstract does not elaborate on the specific reaction conditions or mechanisms leading to its formation. Further research exploring the synthetic pathway and identifying the factors promoting Desmethyl Rizatriptan formation would be valuable. This knowledge could be used to optimize the synthesis process and minimize the impurity profile of Rizatriptan Benzoate.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(2S)-3-methyl-2-[pentanoyl-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid](/img/structure/B23166.png)


![2-[2-(4-Fluorophenyl)-2-oxo-1-(2,3,4,5,6-pentadeuteriophenyl)ethyl]-4-methyl-3-oxo-N-phenylpentanamide](/img/structure/B23175.png)
![N-[(Dimethylamino)methyl]-N-methylnitramide](/img/structure/B23178.png)






